

Spectroscopic Profile of 11-Deoxydaunomycinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-Deoxydaunomycinol

Cat. No.: B15440483

Get Quote

Disclaimer: Direct experimental spectroscopic data for **11-Deoxydaunomycinol** is not readily available in published literature. This guide has been constructed by leveraging and adapting existing data from the closely related and extensively studied anthracycline, daunorubicin. The presented data is a scientifically informed estimation and should be considered as a reference for potential experimental outcomes.

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **11-Deoxydaunomycinol**, a derivative of the anthracycline antibiotic family. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected spectroscopic signature across various analytical techniques.

Molecular Structure

11-Deoxydaunomycinol is structurally similar to daunorubicin, with two key modifications: the reduction of the C-13 ketone to a hydroxyl group and the absence of the C-11 hydroxyl group. These alterations are expected to induce predictable shifts in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for **11-Deoxydaunomycinol**, based on known data for daunorubicin and considering the structural differences.



Table 1: Predicted ¹H NMR Spectroscopic Data for **11-Deoxydaunomycinol**



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.8-8.0	d	~7.5
H-2	7.6-7.8	t	~8.0
H-3	7.3-7.5	d	~8.5
4-OCH ₃	3.9-4.1	s	-
H-1'	5.3-5.5	br s	-
H-7	5.0-5.2	t	~6.5
H-10ax	2.8-3.0	d	~18.0
H-10eq	2.2-2.4	dd	~18.0, ~2.0
H-8ax	2.0-2.2	m	-
H-8eq	1.8-2.0	m	-
13-CH(OH)	4.0-4.2	q	~6.5
14-CH₃	1.2-1.4	d	~6.5
6-OH	13.9-14.1	s	-
9-OH	4.5-4.7	s	-
H-2'ax	1.7-1.9	m	-
H-2'eq	1.9-2.1	m	-
H-3'	3.5-3.7	m	-
H-4'	3.2-3.4	m	-
H-5'	4.0-4.2	q	~6.5
5'-CH₃	1.2-1.3	d	~6.5
3'-NH ₂	7.5-8.5	br s	-
4'-OH	4.8-5.2	br s	-



Table 2: Predicted ¹³C NMR Spectroscopic Data for **11-Deoxydaunomycinol**





C-1 120-122 C-2 135-137 C-3 118-120 C-4 155-157 C-4a 133-135 C-5 186-188 C-5a 135-137 C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136 C-12 186-188	Carbon	Predicted Chemical Shift (ppm)
C-3 118-120 C-4 155-157 C-4a 133-135 C-5 186-188 C-5a 135-137 C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-1	120-122
C-4 155-157 C-4a 133-135 C-5 186-188 C-5a 135-137 C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-2	135-137
C-4a 133-135 C-5 186-188 C-5a 135-137 C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-3	118-120
C-5 186-188 C-5a 135-137 C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-4	155-157
C-5a 135-137 C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-4a	133-135
C-6 160-162 C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-5	186-188
C-6a 110-112 C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-5a	135-137
C-7 68-70 C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-6	160-162
C-8 33-35 C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-6a	110-112
C-9 75-77 C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-7	68-70
C-10 35-37 C-10a 110-112 C-11 130-132 C-11a 134-136	C-8	33-35
C-10a 110-112 C-11 130-132 C-11a 134-136	C-9	75-77
C-11 130-132 C-11a 134-136	C-10	35-37
C-11a 134-136	C-10a	110-112
	C-11	130-132
C-12 186-188	C-11a	134-136
	C-12	186-188
C-12a 110-112	C-12a	110-112
C-13 65-67	C-13	65-67
C-14 20-22	C-14	20-22
4-OCH₃ 56-58	4-OCH ₃	56-58
C-1' 100-102	C-1'	100-102
C-2' 33-35	C-2'	33-35



C-3'	45-47
C-4'	68-70
C-5'	67-69
C-6' (5'-CH ₃)	16-18

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **11-Deoxydaunomycinol** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-tonoise ratio.
 - ¹³C NMR: Employ proton decoupling and acquire spectra over a wider spectral width. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
 - 2D NMR: Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals, respectively.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **11-Deoxydaunomycinol**, Electrospray Ionization (ESI) is a suitable technique.

Table 3: Predicted Mass Spectrometry Data for **11-Deoxydaunomycinol**



Ion	Predicted m/z	Description
[M+H] ⁺	514.1915	Protonated molecule
[M+Na]+	536.1734	Sodium adduct
[M-H ₂ O+H] ⁺	496.1809	Loss of water
[Aglycone+H]+	353.0968	Cleavage of the glycosidic bond, protonated aglycone

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of 11-Deoxydaunomycinol (approximately 10-100 μg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.[1]
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.
- Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with chromophores like the anthracycline ring system.

Table 4: Predicted UV-Visible Absorption Maxima for 11-Deoxydaunomycinol

Solvent	Predicted λmax (nm)
Methanol	~234, ~252, ~290, ~480, ~495, ~530
0.9% NaCl	~480



Note: The absorption maxima are expected to be very similar to those of daunorubicin.[2][3]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a solution of 11-Deoxydaunomycinol of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the solvent as a blank.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Predicted Infrared Absorption Bands for 11-Deoxydaunomycinol

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-3500 (broad)	O-H and N-H stretching
2850-2950	C-H stretching (aliphatic)
~1710	C=O stretching (quinone)
~1620	C=C stretching (aromatic)
~1285	C-O stretching (phenol)
~1080	C-O stretching (alcohol/ether)

Note: The absence of a strong C=O stretch around 1730 cm⁻¹ (ketone) and the presence of a more prominent O-H band compared to daunorubicin would be key distinguishing features.

Experimental Protocol: Infrared Spectroscopy



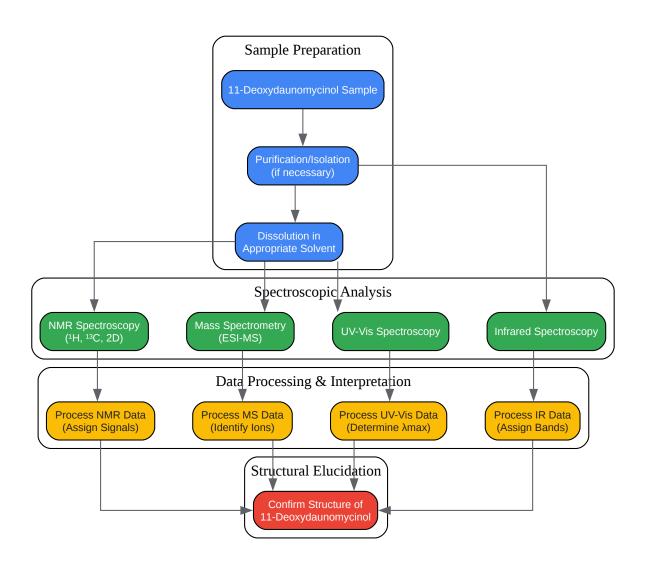
• Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
- ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated
 Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **11-Deoxydaunomycinol**.





Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Daunorubicin | C27H29NO10 | CID 30323 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 11-Deoxydaunomycinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15440483#11-deoxydaunomycinol-spectroscopic-analysis-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com